molecular formula C10H7BrN2O B1373802 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde CAS No. 944903-71-3

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B1373802
CAS No.: 944903-71-3
M. Wt: 251.08 g/mol
InChI Key: JHPHHVPDVQOPLV-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzylamine with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various chemical reactions .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

  • 5-(3-bromophenyl)-1H-pyrazole-2-carbaldehyde
  • 5-(3-bromophenyl)-1H-triazole-2-carbaldehyde
  • 5-(3-bromophenyl)-1H-tetrazole-2-carbaldehyde

Comparison: While these compounds share a similar bromophenyl substitution, their heterocyclic cores differ, leading to variations in their chemical reactivity and biological activity. For instance, the imidazole ring in 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde provides unique electronic properties that can enhance its interaction with biological targets compared to the pyrazole, triazole, and tetrazole analogs .

Properties

IUPAC Name

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHHVPDVQOPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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